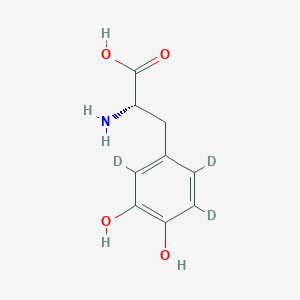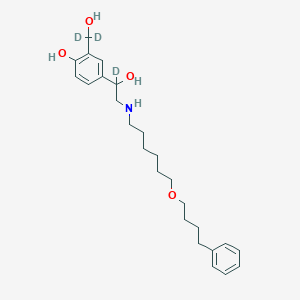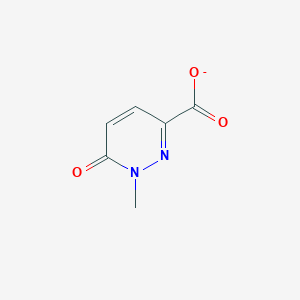
Antipyrine, 4-butyl-
Übersicht
Beschreibung
Antipyrine, also known as phenazone, is an analgesic and antipyretic agent used for the symptomatic treatment of acute otitis media, most commonly in combination with benzocaine . It is often used to test the effects of other drugs on liver enzymes . The 4-butyl derivative of Antipyrine is a specific variant of this compound.
Synthesis Analysis
The synthesis of Antipyrine derivatives has been gaining interest due to their rich coordination chemistry and potential applications in pharmaceutical science . The presence of a free amine and a cyclic ketone functionality makes 4-aminoantipyrine an attractive amphoteric substrate for Schiff base formation .Molecular Structure Analysis
The molecular structures of Antipyrine derivatives were characterized by single-crystal X-ray diffraction and calculated using the density functional theory (DFT) method . The optimized geometries can reproduce well the crystal structural parameters, and the theoretical vibration frequencies show good agreement with the experimental data .Chemical Reactions Analysis
Pyrazole-containing compounds, such as Antipyrine, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis
The physical and chemical properties of Antipyrine derivatives are influenced by their specific structural characteristics . The strong vibrational and electronic absorption activities of the molecule are attributed to its specific structural characteristics .Wissenschaftliche Forschungsanwendungen
Inhibition of Arachidonic Acid Metabolism : Antipyrine and 4-aminoantipyrine have been found to inhibit prostaglandin synthase activity in bovine seminal microsomes. This inhibition reduces uterine contracture activity and maternal uterine vein concentrations, indicating potential applications in obstetrics and gynecology (Cohen et al., 1985).
Measurement of Total Body Water : Antipyrine has been utilized in studies to measure total body water, its metabolism, and elimination in various organ systems, highlighting its role in physiological studies (Stevenson, 1977).
Corrosion Inhibition : 4-amino-antipyrine acts as a mixed-type inhibitor on copper corrosion in saline solutions, demonstrating significant applications in materials science and corrosion research (Hong et al., 2012).
Improvement in Chronic Spinal Cord Injury : Both 4-aminopyridine and t-butyl derivatives have shown to improve supported stepping ability in dogs with chronic spinal cord injury, suggesting potential therapeutic applications (Lim et al., 2014).
Drug Metabolism Studies : Antipyrine's role as a probe drug for human oxidative drug metabolism can be enhanced by identifying the cytochrome P450 enzymes involved in its formation, underlining its importance in pharmacological research (Engel et al., 1996).
Analytical Chemistry Applications : Micellar electrokinetic capillary chromatography has been effectively used to separate antipyrine, 4-aminoantipyrine, and other analgesics from their metabolites, showcasing its relevance in analytical chemistry (Chen et al., 1996).
Water Solubility and Distribution Studies : 4-aminoantipyrine has been used for determining the volume of body water available for solute dilution, indicating its utility in biophysical studies (Huckabee, 1956).
Safety And Hazards
Zukünftige Richtungen
The pollution control of pharmaceutical and personal care products (PPCPs) like Antipyrine has been one of the hottest research topics over the past decades . Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Eigenschaften
IUPAC Name |
4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-5-11-14-12(2)16(3)17(15(14)18)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBDCFNLLNBTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143966 | |
| Record name | Antipyrine, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-1,5-dimethyl-2-phenylpyrazol-3-one | |
CAS RN |
101496-03-1 | |
| Record name | Antipyrine, 4-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101496031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antipyrine, 4-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)





